

Confirming the Structure of Synthetic 1,3,5-Undecatriene: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1,3,5-Undecatriene**

Cat. No.: **B019402**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic data for confirming the structure of synthetic **1,3,5-undecatriene**. By presenting experimental data alongside predicted values, this document serves as a valuable resource for the structural elucidation of this and similar conjugated triene systems.

Spectroscopic Analysis Workflow

The confirmation of the structure of synthetic **1,3,5-undecatriene** involves a multi-step spectroscopic analysis. The following diagram illustrates the logical workflow, from sample preparation to the final structure confirmation by comparing experimental data with expected values.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic confirmation of synthetic **1,3,5-undecatriene**.

Comparative Spectroscopic Data

The following tables summarize the available experimental and predicted spectroscopic data for the (3E,5Z) and (3E,5E) isomers of **1,3,5-undecatriene**. A direct comparison of these datasets is crucial for accurate structure determination.

Table 1: Mass Spectrometry Data

Isomer	Molecular Ion (M ⁺) [m/z]	Key Fragment Ions [m/z] (Relative Intensity)
(3E,5Z)-1,3,5-Undecatriene	150	121, 107, 93, 79, 67, 55, 41
(3E,5E)-1,3,5-Undecatriene	150	121, 107, 93, 79, 67, 55, 41

Note: The fragmentation patterns for the (3E,5Z) and (3E,5E) isomers are very similar in electron ionization mass spectrometry, highlighting the need for other spectroscopic techniques for unambiguous identification.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Carbon Atom	Predicted Chemical Shift (δ) for (3E,5Z)-1,3,5-Undecatriene (ppm)	Predicted Chemical Shift (δ) for (3E,5E)-1,3,5-Undecatriene (ppm)
C1	114.5	114.6
C2	137.2	137.1
C3	130.8	130.9
C4	132.5	132.6
C5	125.7	125.8
C6	130.1	130.2
C7	32.9	32.9
C8	31.6	31.6
C9	22.6	22.6
C10	22.3	22.3
C11	14.1	14.1

Note: While experimental ¹³C NMR data is referenced in literature, specific chemical shifts are not readily available in public databases. The predicted data provides a strong basis for comparison.

Table 3: ^1H NMR Spectroscopic Data (Predicted)

Proton(s)	Predicted Chemical Shift (δ) and Multiplicity for (3E,5Z)-1,3,5-Undecatriene	Predicted Chemical Shift (δ) and Multiplicity for (3E,5E)-1,3,5-Undecatriene
H1	5.0-5.2 (m)	5.0-5.2 (m)
H2	6.2-6.4 (m)	6.2-6.4 (m)
H3-H6	5.5-6.1 (m)	5.5-6.1 (m)
H7	2.1-2.3 (m)	2.1-2.3 (m)
H8-H10	1.2-1.5 (m)	1.2-1.5 (m)
H11	0.9 (t)	0.9 (t)

Note: Experimental ^1H NMR data for the specific isomers is not widely available in public spectral databases. The predicted values offer a reference for spectral interpretation.

Table 4: Infrared (IR) Spectroscopy Data

Functional Group	Expected Absorption Range (cm^{-1})
C-H (alkene) stretch	3010-3100
C-H (alkane) stretch	2850-2960
C=C (conjugated) stretch	1600-1650
C-H bend (alkene)	675-1000

Note: Specific experimental IR spectra for individual isomers are not readily available in public databases. The expected absorption ranges for the key functional groups are provided for general comparison.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below to ensure reproducibility and accurate data acquisition.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the synthetic **1,3,5-undecatriene** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). The solution should be free of any particulate matter.
- Instrumentation: Utilize a standard NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C spectrum.
 - Typical parameters include a 30-45° pulse angle, a spectral width of 200-220 ppm, and a relaxation delay of 1-2 seconds. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
- Data Processing: Process the acquired Free Induction Decay (FID) with a Fourier transform. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

Electron Ionization Mass Spectrometry (EI-MS)

- Sample Introduction: Introduce a small amount of the liquid sample into the mass spectrometer, typically via a gas chromatography (GC-MS) system for separation of any impurities or isomers.
- Ionization: Utilize a standard electron ionization source with an electron energy of 70 eV.
- Mass Analysis: Scan a mass range appropriate for the molecular weight of **1,3,5-undecatriene** (e.g., m/z 35-200).

- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern. Compare the obtained spectrum with reference spectra from databases such as the NIST Mass Spectral Library.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: As **1,3,5-undecatriene** is a liquid, a neat sample can be analyzed. Place a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.
- Instrumentation: Use a standard FT-IR spectrometer.
- Data Acquisition: Acquire the spectrum over the mid-infrared range (typically 4000-400 cm^{-1}).
- Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule and compare their positions to expected values.

Conclusion

The structural confirmation of synthetic **1,3,5-undecatriene** relies on a synergistic approach utilizing multiple spectroscopic techniques. While mass spectrometry can readily confirm the molecular weight, the similarity in fragmentation patterns between isomers necessitates the use of NMR spectroscopy for unambiguous stereochemical assignment. Although complete experimental NMR and IR data sets are not widely disseminated in public databases, the provided predicted values and experimental protocols offer a robust framework for researchers to confidently verify the structure of their synthetic products. The comparison of experimental data with predicted values remains a cornerstone of modern structural elucidation.

- To cite this document: BenchChem. [Confirming the Structure of Synthetic 1,3,5-Undecatriene: A Spectroscopic Comparison Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b019402#confirming-the-structure-of-synthetic-1-3-5-undecatriene-using-spectroscopy>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com